molecular formula C17H9F4NO2 B3001266 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione CAS No. 194225-49-5

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione

Cat. No.: B3001266
CAS No.: 194225-49-5
M. Wt: 335.258
InChI Key: DJSKYZPZDYNMTH-VIFPVBQESA-N
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Description

This compound belongs to the isoindole-1,3-dione family, characterized by a planar aromatic dione core substituted with a chiral 2,3-dihydroindenyl group and tetrafluoro moieties.

Properties

IUPAC Name

2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKYZPZDYNMTH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1H-isoindole-1,3(2H)-dione (Compound 6)
  • Substituents : Hydroxy group on the indenyl moiety vs. tetrafluoro groups on the isoindole core in the target compound.
  • Properties: Melting point = 153–154°C (ethanol) . The hydroxyl group may enhance hydrogen bonding, affecting crystallinity and solubility compared to the fluorinated derivative.
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c)
  • Substituents : Thioxo-triazolidine and phenyl groups vs. indenyl and fluorine in the target compound.
  • Properties : Higher thermal stability (m.p. >300°C) due to rigid aromatic and heterocyclic substituents .
  • Spectroscopy : IR shows strong C=O (1785, 1714 cm⁻¹) and C=S (1217 cm⁻¹) absorption, distinct from fluorinated analogs where C-F stretches (~1100–1200 cm⁻¹) would dominate .
Tetrachloro Analog (CAS 30125-47-4)
  • Substituents: Tetrachloro and quinolinyl groups vs. tetrafluoro and indenyl.
  • Application : Used as Pigment Yellow 138 , highlighting the role of halogenation in color and stability. Chlorine’s larger atomic radius may reduce solubility compared to fluorine .

Comparative Physical and Chemical Properties

Compound Substituents Melting Point Key Functional Groups Applications
Target Compound Tetrafluoro, indenyl Data needed C-F, isoindole-dione Assumed: Pharma/Pigment
Compound 6 Hydroxy, indenyl 153–154°C -OH, isoindole-dione Anticonvulsant
Compound 13c Thioxo-triazolidine, phenyl >300°C C=S, C=O, triazolidine Pharmaceutical research
Tetrachloro Analog (Pigment Yellow 138) Tetrachloro, quinolinyl N/A C-Cl, quinolinyl Industrial pigment

Key Observations :

  • Thermal Stability: Electron-withdrawing groups (e.g., F, Cl) enhance thermal stability, but bulky substituents (e.g., quinolinyl) may reduce melting points.
  • Solubility: Fluorine’s electronegativity and small size improve lipophilicity vs.

Biological Activity

The compound 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione is a member of the isoindole family and has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following molecular formula:

PropertyDescription
Molecular Formula C14H8F4N2O2
Molecular Weight 320.22 g/mol
CAS Number Not available in current databases

Antimicrobial Activity

Isoindoles are also known for their antimicrobial properties. A study highlighted that certain isoindole derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Many isoindole derivatives act as enzyme inhibitors targeting kinases and other proteins involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.
  • DNA Interaction : Certain isoindoles have been shown to intercalate DNA strands disrupting replication processes.

Case Studies

Several case studies have explored the biological activity of isoindole derivatives:

  • Case Study 1 : A study on a related tetrafluoroisoindole derivative demonstrated significant cytotoxicity against human leukemia cells (K562) with an IC50 value of 8 µM. The study attributed this effect to apoptosis induction via caspase activation .
  • Case Study 2 : In another investigation involving a series of isoindole derivatives, researchers observed antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting tetrafluorophthalic anhydride (CAS 652-12-0) with a chiral dihydroindenylamine under reflux in acetic acid or ethanol. For example, analogous syntheses of isoindole-dione derivatives use n-amino tetrachlorophthalimide suspended in boiling glacial acetic acid, followed by aldehyde addition and reflux (6–8 hours) . Purification typically involves filtration, cold ethanol washing, and vacuum drying. Chiral resolution may require chromatographic separation (e.g., silica gel column chromatography) to isolate the (1S)-enantiomer .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (1H/13C) : Confirm substituent positions and chiral center integrity. For example, the dihydroindenyl group’s protons appear as distinct multiplets in the 2.5–3.5 ppm range, while fluorine atoms induce deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS or MALDI-TOF) to detect isotopic patterns consistent with fluorine and chlorine substituents .
  • X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement. SHELX programs are robust for small-molecule structures, particularly with high-resolution data .

Q. What standard protocols exist for evaluating its antimicrobial activity?

  • Methodological Answer : Follow NCCLS protocols for microdilution assays:

Prepare 96-well plates with bacterial strains (e.g., E. coli, S. aureus) at 1.0 × 10⁵ CFU/mL in Mueller Hinton broth.

Test compound concentrations from 1000 to 7.8125 µg/mL in a two-fold dilution series.

Incubate at 37°C for 24 hours; determine MIC (minimum inhibitory concentration) as the lowest concentration showing no turbidity. Validate results via agar plating of well contents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) to:

  • Calculate HOMO-LUMO energies for reactivity insights (e.g., electrophilicity index = (μ²)/(2η), where μ = chemical potential, η = hardness).
  • Generate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions.
  • Compare computed NMR chemical shifts with experimental data to validate conformational stability .

Q. How to address contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disordered fluorine atoms or twinning. Mitigation strategies:

Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for fluorine occupancy.

Employ TWIN/BASF commands in SHELXL for twinned data.

Validate with PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies resolve low yields in chiral synthesis?

  • Methodological Answer : Low enantiomeric excess (ee) may stem from racemization during reflux. Optimize by:

Reducing reaction temperature (e.g., microwave-assisted synthesis at controlled 80–100°C).

Using chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts).

Monitoring ee via chiral HPLC with a cellulose-based column and hexane/isopropanol mobile phase .

Q. How to analyze fluorine’s role in modulating biological activity compared to chloro analogs?

  • Methodological Answer :

Synthesize chloro analogs (e.g., C.I. Pigment Yellow 138) using tetrachlorophthalic anhydride.

Compare LogP values (via shake-flask method) to assess hydrophobicity differences.

Test bioactivity (e.g., anti-angiogenesis assays) and correlate with electronic properties (fluorine’s electronegativity vs. chlorine’s polarizability) .

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